Technical Whitepaper: Strategic Utilization & Procurement of CAS 2092867-77-9
Technical Whitepaper: Strategic Utilization & Procurement of CAS 2092867-77-9
The following technical guide provides an in-depth analysis of 5-Bromo-2-nitro-3-(trifluoromethyl)phenol (CAS 2092867-77-9), a specialized fluorinated intermediate used in the synthesis of advanced pharmaceutical scaffolds.
Executive Summary
CAS 2092867-77-9 , chemically identified as 5-Bromo-2-nitro-3-(trifluoromethyl)phenol , is a high-value building block for medicinal chemistry. Its structural uniqueness lies in the dense functionalization of the benzene ring, providing three orthogonal handles (phenol, nitro, bromine) alongside a trifluoromethyl (
Availability Status: Currently available from specialized catalog suppliers (e.g., BLD Pharm, Fluorochem, Combi-Blocks) with lead times ranging from "In Stock" to 2–3 weeks. Primary Application: Late-stage diversification of drug candidates targeting oncology and metabolic pathways.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 2092867-77-9 |
| IUPAC Name | 5-Bromo-2-nitro-3-(trifluoromethyl)phenol |
| Synonyms | 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride; 3-Hydroxy-2-nitro-5-bromobenzotrifluoride |
| Molecular Formula | |
| Molecular Weight | 286.00 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Low in water; Soluble in DMSO, DMF, Methanol, Ethyl Acetate |
| pKa (Predicted) | ~4.5 – 5.5 (Acidic due to electron-withdrawing |
Market Analysis: Price & Availability
Note: Prices are estimates based on Q1 2025 market data for research-grade purity (>97%) and are subject to fluctuation.
Supplier Landscape
The compound is not a commodity chemical; it is a fine chemical intermediate . Procurement should focus on suppliers specializing in fluorinated aromatics.
| Supplier | Catalog # | Pack Sizes | Est. Price (USD) | Lead Time |
| BLD Pharm | BD00806612 | 1g, 5g, 25g | $150 - $250 / 1g | In Stock (Global) |
| Fluorochem | (Check Web) | 1g, 5g | $180 - $300 / 1g | 1-2 Weeks (UK/EU) |
| Combi-Blocks | QC-2946 | 1g, 5g | $140 - $220 / 1g | In Stock (USA) |
| BenchChem | B2957884 | Custom | Inquire | 2-3 Weeks |
Procurement Strategy:
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Purity Validation: Ensure the Certificate of Analysis (CoA) reports
in addition to and HPLC. The group position is critical and difficult to separate from regioisomers if the synthesis quality is poor. -
Bulk Inquiries: For scale-up (>100g), prices typically drop significantly (approx. $40-$80/g) as custom synthesis batches are triggered.
Technical Application Guide
Synthetic Utility: The "Linchpin" Strategy
CAS 2092867-77-9 is designed for Diversity-Oriented Synthesis (DOS) . Its substitution pattern allows for sequential, selective reactions to build complex heterocyclic cores.
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Step 1: Phenol Functionalization. The hydroxyl group (
) is acidic and can be alkylated (ether formation) or protected to direct chemistry elsewhere. -
Step 2: Nitro Reduction & Cyclization. The ortho-relationship between the nitro (
) and hydroxyl ( ) groups is the key feature. Reduction of the nitro group to an amine ( ) generates an aminophenol, which immediately cyclizes with aldehydes, carboxylic acids, or phosgene to form Benzoxazoles . -
Step 3: Cross-Coupling. The bromine (
) atom at the 5-position remains intact during cyclization, serving as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the final "tail" of the drug molecule.
Mechanism of Chemical Transformation
The following diagram illustrates the standard workflow for converting this intermediate into a bioactive scaffold.
Caption: Synthetic pathway converting CAS 2092867-77-9 into a pharmacologically active benzoxazole scaffold.
Experimental Handling Protocol
Safety Warning: Nitro-phenols can be energetic. While this specific compound is stabilized by the bromine and
Solubility & Stock Preparation:
-
Vehicle: Dimethyl Sulfoxide (DMSO) is the preferred solvent for biological stock solutions (up to 50 mM).
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Dissolution: Vortexing may be required. If the solid persists, mild warming (37°C) is acceptable.
-
Storage: Store solid at 2-8°C under inert gas (Argon/Nitrogen). Solutions in DMSO should be aliquoted and stored at -20°C to prevent oxidation of the phenol.
Standard Reaction Conditions (Nitro Reduction):
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Reagents: Iron powder (5 eq), Ammonium Chloride (5 eq).
-
Solvent: Ethanol/Water (4:1).
-
Temp: Reflux (80°C) for 2-4 hours.
-
Workup: Filter through Celite immediately to prevent oxidation of the resulting aminophenol.
Scientific Integrity & Quality Control
To ensure reproducibility in biological assays or synthesis:
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Regioisomer Verification: The primary impurity in the synthesis of this CAS is the 4-nitro isomer.
-
QC Check: Check the
coupling constants. The aromatic protons in the 5-bromo-3-CF3-2-nitro pattern should show meta-coupling (approx. 2 Hz). If you see ortho-coupling (~8 Hz), the nitro group is likely in the wrong position.
-
-
Water Content: As a phenol, it is hygroscopic. Dry under high vacuum over
before using in moisture-sensitive reactions (e.g., using NaH or alkyl lithiums).
References
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BLD Pharm Product Data. 5-Bromo-3-hydroxy-2-nitrobenzotrifluoride (CAS 2092867-77-9). Retrieved from
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Combi-Blocks Catalog. Product QC-2946 Specifications. Retrieved from
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PubChem Compound Summary. Fluorinated Nitro-Phenol Derivatives. National Library of Medicine. Retrieved from
-
GuideChem Chemical Dictionary. CAS 2092867-77-9 Properties and Suppliers. Retrieved from
